![molecular formula C18H18N4O2 B7453354 N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide](/img/structure/B7453354.png)
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide, commonly referred to as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to have a high affinity for the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
BIBX1382 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and neurological disorders. In cancer, BIBX1382 has been found to inhibit the growth and proliferation of cancer cells by blocking the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide signaling pathway. In inflammatory diseases, BIBX1382 has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, BIBX1382 has been found to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
BIBX1382 exerts its pharmacological effects by inhibiting the activity of the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase. This inhibition leads to the suppression of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. BIBX1382 has been found to have a high affinity for the ATP-binding site of the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase, which is essential for its inhibitory activity.
Biochemical and Physiological Effects:
BIBX1382 has been found to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammatory cytokines and chemokines. BIBX1382 has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BIBX1382 has several advantages for lab experiments such as its high specificity and selectivity for the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide tyrosine kinase, which makes it an ideal tool for studying the N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide signaling pathway. However, BIBX1382 also has some limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of BIBX1382 such as its potential use as a therapeutic agent in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BIBX1382 and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
BIBX1382 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 2-(2-oxopropyl)aminoacetic acid to form the final product. The purity and yield of the synthesized product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)17(24)19-12(2)16(23)22-18-20-14-8-3-4-9-15(14)21-18/h3-10,12H,1-2H3,(H,19,24)(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUITVZXOZRFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.